molecular formula C10H14N2O2 B2796764 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 856437-81-5

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B2796764
CAS No.: 856437-81-5
M. Wt: 194.234
InChI Key: PPQQUGJFBVPEOE-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H14N2O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with a suitable ketone, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several applications in scientific research:

Properties

IUPAC Name

5-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h6H,2-5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQUGJFBVPEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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